1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine
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Overview
Description
1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine is a derivative of piperazine, a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine can also be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane or by reducing pyrazine with sodium in ethanol .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: Piperazine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.
Substitution: Piperazine derivatives can undergo nucleophilic substitution reactions, such as the Buchwald-Hartwig amination.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for Buchwald-Hartwig amination.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted piperazines .
Scientific Research Applications
1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine has various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine involves its interaction with molecular targets such as GABA receptors. Piperazine derivatives act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the target organism .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in drug synthesis.
Piperazine: The parent compound of 1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine, widely used in pharmaceuticals.
Morpholine: A heterocyclic amine with both nitrogen and oxygen atoms, used in various chemical applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-4-11(3)10-13-8-6-12(5-2)7-9-13/h4H,5-10H2,1-3H3/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNSMJWDRUXHOX-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C(=C/C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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